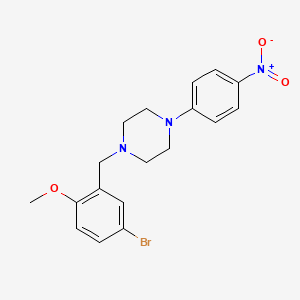![molecular formula C16H25NO3 B4933169 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4933169.png)
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine, also known as EPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrrolidine derivative that has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine is not fully understood, but it has been shown to modulate various signaling pathways in cells. This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, this compound has been shown to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. Additionally, this compound has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine has several advantages for lab experiments. It is easy to synthesize and has been shown to have low toxicity in animal studies. Additionally, this compound has been shown to have good solubility in water and organic solvents, which makes it easy to use in various experiments. However, this compound has some limitations for lab experiments. It has been shown to have poor stability in acidic conditions and may degrade over time. Additionally, this compound has been shown to have poor bioavailability, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Finally, future studies may investigate the synthesis of this compound analogs with improved stability and bioavailability.
合成法
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine can be synthesized using various methods, including the reaction of 3-ethoxyphenol with 2-bromoethylamine hydrobromide followed by the reaction of the resulting intermediate with pyrrolidine. Another method involves the reaction of 3-ethoxyphenol with 2-(2-bromoethoxy)ethylamine followed by the reaction of the resulting intermediate with pyrrolidine. Both methods have been reported to yield this compound in good yields.
科学的研究の応用
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory and analgesic effects and has been studied for its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, this compound has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-19-15-6-5-7-16(14-15)20-13-12-18-11-10-17-8-3-4-9-17/h5-7,14H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNARLBNOQBTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B4933090.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4933109.png)
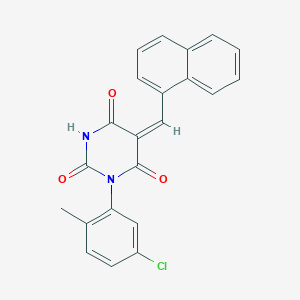
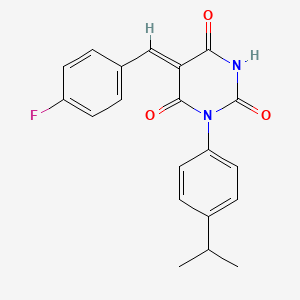
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4933135.png)
![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4933148.png)
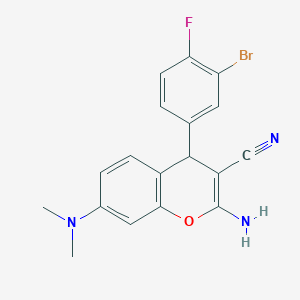
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933150.png)

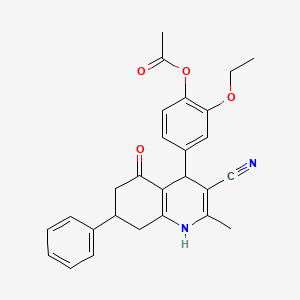
![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)
